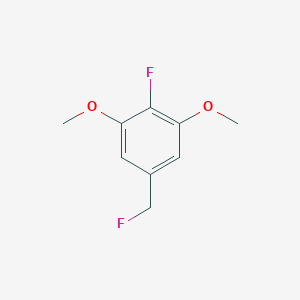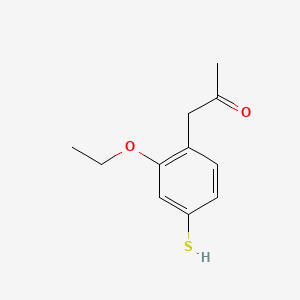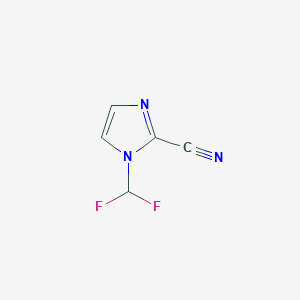
1-(difluoromethyl)-1H-imidazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-1H-imidazole-2-carbonitrile is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to an imidazole ring, which is further substituted with a cyano group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable entity in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-(difluoromethyl)-1H-imidazole-2-carbonitrile typically involves difluoromethylation reactions. One common approach is the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents Industrial production methods often employ metal-based catalysts to enhance the efficiency and selectivity of the difluoromethylation process .
Análisis De Reacciones Químicas
1-(Difluoromethyl)-1H-imidazole-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluoromethylated imidazole derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced imidazole products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed from these reactions are often difluoromethylated imidazole derivatives with varying functional groups .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-1H-imidazole-2-carbonitrile finds extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects . The compound’s mechanism of action is often studied using techniques such as X-ray crystallography and molecular docking .
Comparación Con Compuestos Similares
1-(Difluoromethyl)-1H-imidazole-2-carbonitrile can be compared with other difluoromethylated compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound is important in the agrochemical industry and shares similar difluoromethylation chemistry.
Difluoromethylated carbinols: These compounds contain both difluoromethyl and hydroxyl groups and are prevalent in bioactive molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other difluoromethylated compounds .
Propiedades
Fórmula molecular |
C5H3F2N3 |
|---|---|
Peso molecular |
143.09 g/mol |
Nombre IUPAC |
1-(difluoromethyl)imidazole-2-carbonitrile |
InChI |
InChI=1S/C5H3F2N3/c6-5(7)10-2-1-9-4(10)3-8/h1-2,5H |
Clave InChI |
KTOZIQRRCHXNGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=N1)C#N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


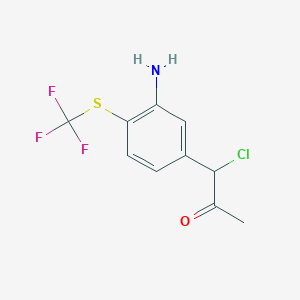


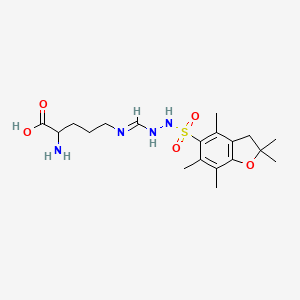
![Tert-butyl 4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate](/img/structure/B14054289.png)
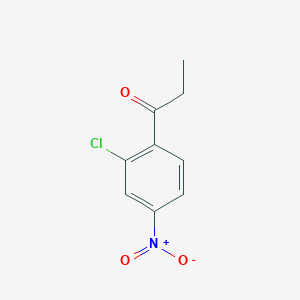
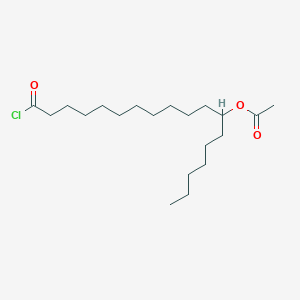
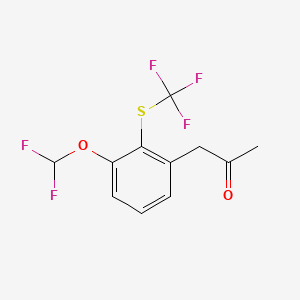
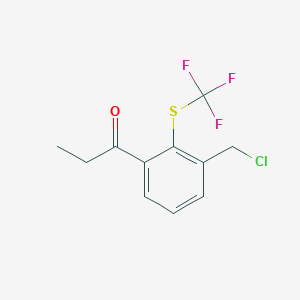

![[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14054316.png)
